molecular formula C6H6Cl2O4 B13468653 5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477558-77-3

5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B13468653
CAS No.: 477558-77-3
M. Wt: 213.01 g/mol
InChI Key: ZAEBZFNVMNVWES-UHFFFAOYSA-N
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Description

5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its crystalline colorless solid form and is sparingly soluble in water . It decomposes upon heating, releasing carbon dioxide and acetone .

Properties

CAS No.

477558-77-3

Molecular Formula

C6H6Cl2O4

Molecular Weight

213.01 g/mol

IUPAC Name

5,5-dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C6H6Cl2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3

InChI Key

ZAEBZFNVMNVWES-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(Cl)Cl)C

Origin of Product

United States

Chemical Reactions Analysis

5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Biological Activity

5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as Dichloromeldrum's acid (DiCMA), is a synthetic compound with significant relevance in medicinal chemistry. This compound serves as a versatile reagent in organic synthesis, particularly for the chloracetylation of amines. Its biological activity has garnered attention in recent research, highlighting its potential applications in pharmacology and therapeutic development.

  • Molecular Formula : C₆H₆Cl₂O₄
  • CAS Number : 477558
  • Molecular Weight : 195.02 g/mol
  • Appearance : White to light yellow crystalline powder
  • Melting Point : Approximately 92-96 °C

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of DiCMA. It has been noted for its ability to enhance the efficacy of certain antibiotics against resistant bacterial strains. For instance:

  • Synergistic Effects : In a study evaluating its interaction with antibiotics such as amikacin and gentamicin, DiCMA demonstrated a significant reduction in the Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. The MIC for E. coli was reduced from 19.5 µg/mL to 4.9 µg/mL when combined with amikacin .

The mechanism by which Dichloromeldrum's acid exhibits its biological effects is primarily through the modulation of antibiotic activity. It alters the bacterial cell membrane permeability, allowing for increased uptake of antibiotics and thereby reversing resistance phenotypes in certain strains .

Case Studies

  • Antibacterial Activity Against Multiresistant Strains :
    • A study reported that DiCMA exhibited significant antibacterial activity against multiresistant strains of Pseudomonas aeruginosa. The combination of DiCMA with gentamicin reduced the MIC from 156.2 µg/mL to 39.1 µg/mL .
  • Potential Antiviral Applications :
    • While primarily studied for antibacterial properties, preliminary findings suggest that DiCMA may also possess antiviral activities. Research into its effects on viral replication is ongoing, with early results indicating potential efficacy against certain viral pathogens.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of Dichloromeldrum's acid compared to other similar compounds:

Compound NameAntibacterial ActivityAntiviral ActivityNotes
This compoundHighPotentialEffective against resistant strains
2,2-Dimethyl-1,3-dioxane-4,6-dioneModerateLimitedUsed primarily as a precursor
Meldrum's AcidLowNoneLess effective in antimicrobial applications

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